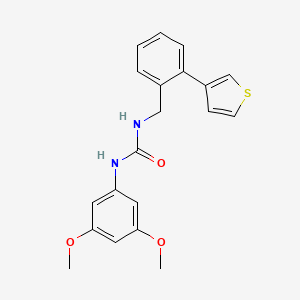

1-(3,5-Dimethoxyphenyl)-3-(2-(thiophen-3-yl)benzyl)urea

Description

1-(3,5-Dimethoxyphenyl)-3-(2-(thiophen-3-yl)benzyl)urea is a urea-based compound featuring a 3,5-dimethoxyphenyl group and a benzyl moiety substituted with a thiophen-3-yl ring. Urea derivatives are widely studied for their biological activities, including anticancer and enzyme inhibitory properties, due to their hydrogen-bonding capabilities and structural versatility .

Properties

IUPAC Name |

1-(3,5-dimethoxyphenyl)-3-[(2-thiophen-3-ylphenyl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S/c1-24-17-9-16(10-18(11-17)25-2)22-20(23)21-12-14-5-3-4-6-19(14)15-7-8-26-13-15/h3-11,13H,12H2,1-2H3,(H2,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHBQTRNKERVCJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NC(=O)NCC2=CC=CC=C2C3=CSC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dimethoxyphenyl)-3-(2-(thiophen-3-yl)benzyl)urea typically involves the reaction of 3,5-dimethoxyaniline with 2-(thiophen-3-yl)benzyl isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dimethoxyphenyl)-3-(2-(thiophen-3-yl)benzyl)urea can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: Electrophilic aromatic substitution can occur on the phenyl and thiophene rings.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

Reduction: Catalytic hydrogenation or reagents like sodium borohydride can be employed.

Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethoxyphenyl)-3-(2-(thiophen-3-yl)benzyl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methoxy groups and the thiophene ring can influence its binding affinity and specificity.

Comparison with Similar Compounds

Research Findings and Pharmacological Implications

- The 3,4,5-trimethoxy group in (II) may enhance cytotoxicity compared to 3,5-dimethoxy in (I) due to increased lipophilicity .

- Crystal Packing: Hydrogen-bonded chains in (I) and (II) involve tetrazole and methanol (in (I)) or N–H···N interactions (in (II)), whereas the target compound’s urea group may form stronger intermolecular hydrogen bonds, affecting crystallinity and bioavailability .

- Synthetic Accessibility : The target compound’s synthesis via urea coupling is likely more straightforward than the [3 + 2] cycloaddition required for tetrazoles (), offering scalability advantages.

Data Tables

Table 2: Pharmacological and Physicochemical Properties

| Property | Target Urea Derivative | Compound (I) | Compound (II) |

|---|---|---|---|

| Molecular Weight (g/mol) | ~382.4 | 406.44 | 420.46 |

| Hydrogen-Bond Donors | 2 (urea NH) | 1 (tetrazole) | 1 (tetrazole) |

| LogP (Predicted) | ~3.5 | ~3.8 | ~4.2 |

| Methoxy Substituent Effects | Electron-donating | Same | Enhanced |

Biological Activity

1-(3,5-Dimethoxyphenyl)-3-(2-(thiophen-3-yl)benzyl)urea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an extensive overview of its biological activity, including synthesis, mechanism of action, and case studies that highlight its potential therapeutic applications.

- Molecular Formula : C23H24N2O3S

- Molar Mass : 402.47 g/mol

- CAS Number : 1022733-30-7

Biological Activity Overview

The compound exhibits a range of biological activities, including:

- Antitumor Activity : Studies have shown that compounds with similar structural motifs demonstrate significant cytotoxicity against various cancer cell lines. For instance, compounds derived from thiourea and benzothiazole have demonstrated IC50 values in the micromolar range against several cancer types, indicating potential as antitumor agents .

- GSK-3 Inhibition : The inhibition of glycogen synthase kinase 3 (GSK-3) is a notable mechanism of action for this class of compounds. Research indicates that derivatives can reduce GSK-3β activity significantly at low concentrations, which is crucial for therapeutic strategies against diseases like Alzheimer's and certain cancers .

The biological mechanisms through which this compound exerts its effects include:

- Enzyme Inhibition : Compounds with thiourea linkages often act as enzyme inhibitors. For example, they can inhibit GSK-3β, leading to modulation in signaling pathways involved in cell proliferation and apoptosis.

- Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cells through mitochondrial pathways, enhancing their potential as therapeutic agents .

Anticancer Studies

A series of studies have evaluated the anticancer potential of similar compounds:

- A derivative with a comparable structure exhibited GI50 values ranging from 15.1 to 93.3 μM across various cancer cell lines, demonstrating broad-spectrum antitumor activity .

| Cell Line | GI50 (μM) |

|---|---|

| EKVX (Lung Cancer) | 1.7 |

| RPMI-8226 (Leukemia) | 21.5 |

| OVCAR-4 (Ovarian Cancer) | 25.9 |

| PC-3 (Prostate Cancer) | 28.7 |

| CAKI-1 (Renal Cancer) | 15.9 |

GSK-3β Inhibition Study

A specific study highlighted the efficacy of a related compound in inhibiting GSK-3β:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.